N,N-Diethyl-3-methoxy-4-nitrosoaniline
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Overview
Description
Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- is an organic compound with the molecular formula C11H16N2O2. It is also known as N,N-diethyl-3-methoxy-4-nitrosoaniline. This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring, along with methoxy (-OCH3) and diethylamino (-N(C2H5)2) substituents. It is a derivative of aniline and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- typically involves the nitration of N,N-diethyl-3-methoxyaniline. The nitration process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated products.
Scientific Research Applications
Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with dimethylamino substituents instead of diethylamino.
Benzenamine, N,N-diethyl-3-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Benzenamine, N,N-diethyl-4-nitroso-: Similar structure but without the methoxy group.
Uniqueness
Benzenamine, N,N-diethyl-3-methoxy-4-nitroso- is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
97-19-8 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-4-nitrosoaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)9-6-7-10(12-14)11(8-9)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
YFLMEXHABQOPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=O)OC |
Origin of Product |
United States |
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